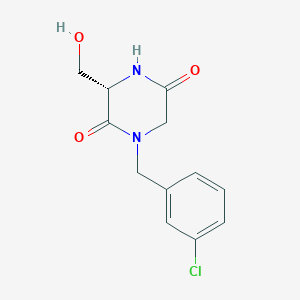
(3S)-1-(3-Chlorobenzyl)-3-(hydroxymethyl)-2,5-piperazinedione
Overview
Description
(3S)-1-(3-Chlorobenzyl)-3-(hydroxymethyl)-2,5-piperazinedione (hereafter referred to as 3CHP) is a compound of significant interest in the scientific community due to its unique properties and potential applications. 3CHP is a member of the piperazine family, which is a class of compounds that are known for their diverse range of biological activities.
Scientific Research Applications
3CHP is of particular interest to the scientific community due to its unique properties and potential applications. It has been used in studies related to drug design and development, as well as in the synthesis of other compounds. It has also been used in studies related to the inhibition of enzymes, such as the enzyme tyrosine kinase. Additionally, 3CHP has been used in studies related to the inhibition of cancer cell growth, as well as in studies related to the inhibition of HIV-1 protease.
Mechanism Of Action
The mechanism of action of 3CHP is not entirely understood. However, it is believed to act as a competitive inhibitor of enzymes, such as tyrosine kinase. It is also believed to act as an inhibitor of the HIV-1 protease enzyme. Additionally, it is believed to act as an inhibitor of cancer cell growth.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3CHP are not fully understood. However, it has been shown to inhibit the activity of enzymes, such as tyrosine kinase, as well as the HIV-1 protease enzyme. Additionally, it has been shown to inhibit the growth of cancer cells. It is also believed to have anti-inflammatory and anti-oxidant effects.
Advantages And Limitations For Lab Experiments
The advantages of using 3CHP in lab experiments include its relatively easy synthesis, its diverse range of potential applications, and its ability to inhibit the activity of enzymes and cancer cell growth. The limitations of using 3CHP in lab experiments include its lack of full understanding of its mechanism of action and its potential toxicity.
Future Directions
The potential future directions for the use of 3CHP include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further research into its potential toxicity and its potential use as an anti-inflammatory and anti-oxidant could be explored. Finally, further research into its potential use in the synthesis of other compounds could also be conducted.
properties
IUPAC Name |
(3S)-1-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-3-1-2-8(4-9)5-15-6-11(17)14-10(7-16)12(15)18/h1-4,10,16H,5-7H2,(H,14,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTWLGXXDRQUQD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1CC2=CC(=CC=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1CC2=CC(=CC=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(3-Chlorobenzyl)-3-(hydroxymethyl)-2,5-piperazinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1531273.png)
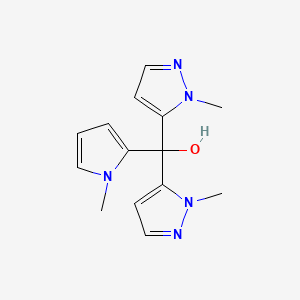
![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)
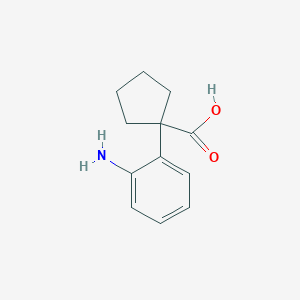
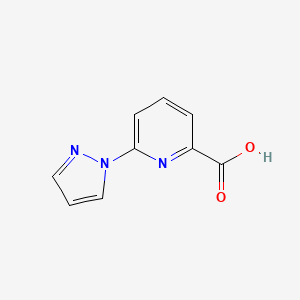
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)
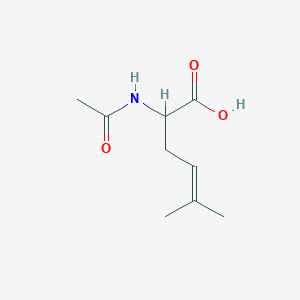
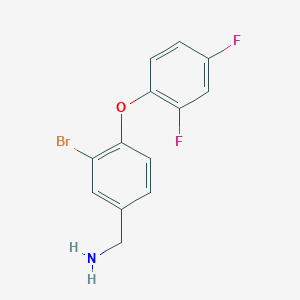

![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline](/img/structure/B1531288.png)

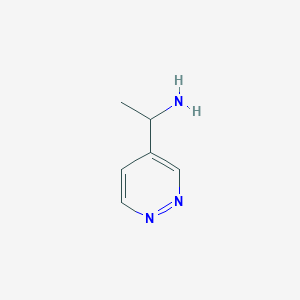
![1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B1531294.png)
![1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol](/img/structure/B1531295.png)